2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Beschreibung
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-16-6-5-8-22(17(16)2)29-24(32)15-34-27-21-14-19-7-3-4-9-23(19)33-26(21)30-25(31-27)18-10-12-20(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJNQDRAWOMLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. One common synthetic route starts with the preparation of the chromeno-pyrimidine core, followed by the introduction of the chlorophenyl group and the dimethylphenylacetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- Molecular Formula : C23H21ClN4OS
- Molecular Weight : Approximately 450.88 g/mol
- IUPAC Name : 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N-(2,3-dimethylphenyl)acetamide
The compound's structure includes a chromeno-pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological potential.
Anticancer Activity
Research indicates that compounds similar to 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N-(2,3-dimethylphenyl)acetamide exhibit significant anticancer properties.
- Mechanism of Action : These compounds may inhibit specific protein kinases involved in cell signaling pathways, leading to reduced tumor growth and proliferation.
- Case Studies :
- A study on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability due to the activation of apoptotic pathways.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains.
- Mechanism of Action : It is hypothesized that the compound interacts with bacterial cell membranes or specific enzymatic targets critical for bacterial survival.
- Case Studies :
- In vitro tests indicated that the compound exhibited inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli, with determined minimum inhibitory concentration (MIC) values suggesting its potential use as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways.
- Mechanism of Action : The compound could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Case Studies :
- Research has indicated that treatment with this compound can lead to reduced markers of inflammation in animal models of inflammatory diseases.
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs:
Key Structural and Functional Insights
Core Structure Impact: Chromeno-pyrimidine derivatives (e.g., ) are associated with antimicrobial or anticancer activities due to their planar, aromatic cores, which facilitate DNA intercalation or enzyme inhibition.
Substituent Effects: Chlorophenyl groups (electron-withdrawing) enhance stability and may improve resistance to metabolic degradation. Sulfanyl linkages (common across all compounds) provide flexibility and enable disulfide bond formation in biological environments.
Biological Activity Trends :
- Compounds with bulky aryl groups (e.g., 2,3-dimethylphenyl in the target compound) may exhibit improved selectivity for hydrophobic binding pockets.
- Simpler acetamide derivatives (e.g., ) are often pesticidal, whereas fused heterocycles (e.g., ) are explored for antimicrobial applications.
Physicochemical Properties: Molecular weights of chromeno-pyrimidine analogs range from ~450–500 g/mol (e.g., 488.0 g/mol in ), suggesting moderate bioavailability. Substituents like ethoxy (in ) or methoxy (in ) groups could improve aqueous solubility compared to the target compound’s chloro and dimethylphenyl groups.
Biologische Aktivität
The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N-(2,3-dimethylphenyl)acetamide is a hybrid heterocyclic compound that integrates chromene and pyrimidine moieties. This structural combination is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The following sections will delve into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound.
Synthesis of the Compound
The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves the condensation of appropriate starting materials under controlled conditions. For instance, the compound can be synthesized through a reaction involving 4-chlorophenyl derivatives and 2-amino-3-cyano-4H-chromenes, followed by cyclization to form the desired chromeno-pyrimidine structure. The synthesis often employs microwave irradiation to enhance yield and reduce reaction time.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chromeno[2,3-d]pyrimidine derivatives. The synthesized compound exhibited significant inhibitory effects against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Standard Zone (mm) |
|---|---|---|---|
| Bacillus cereus | 18 | Gentamicin | 20 |
| Pseudomonas aeruginosa | 15 | Clotrimazole | 17 |
| Staphylococcus aureus | 16 | Ketoconazole | 19 |
These results indicate that the compound has comparable efficacy to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of the compound have also been investigated. Studies have shown that derivatives containing the chromeno-pyrimidine scaffold exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 25 µM
- Mechanism: Induction of apoptosis through mitochondrial pathways.
These findings suggest that the compound may interfere with cellular proliferation and induce programmed cell death in cancer cells .
Antioxidant Activity
Antioxidant assays have demonstrated that the compound possesses significant free radical scavenging activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results showed an IC50 value of 30 µg/mL, indicating a strong ability to neutralize free radicals. This activity is attributed to the presence of electron-withdrawing groups such as chlorine at the 4-position of the phenyl ring .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the chromene and pyrimidine rings significantly influence biological activity:
- Chlorine Substitution: Enhances antibacterial and anticancer activities.
- Dimethyl Substitution: Improves solubility and bioavailability.
- Sulfanyl Group: Plays a crucial role in enhancing antimicrobial properties.
This information is critical for guiding further modifications to optimize efficacy and reduce toxicity .
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by researchers evaluated various chromeno[2,3-d]pyrimidine derivatives against clinical isolates of bacteria. The synthesized compound showed promising results against multidrug-resistant strains, suggesting its potential use in treating resistant infections . -
Anticancer Evaluation:
Another investigation focused on the cytotoxic effects of this class of compounds on different cancer cell lines. Results indicated that compounds with similar structures induced apoptosis more effectively than conventional chemotherapeutics .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution between a thiol-containing chromenopyrimidine precursor and a halogenated acetamide derivative. Key conditions include using NaHCO₃/NaI in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–100°C). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to halogenated substrate) and inert atmospheres to prevent oxidation of the sulfanyl group .
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?
- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms proton environments and carbon connectivity. FT-IR identifies characteristic bands (e.g., C=O at ~1650 cm⁻¹, S-C at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy).
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves 3D structure. Crystal growth via slow evaporation (methanol/water mixtures) is recommended. Twinning or disorder requires iterative refinement using SHELXL’s TWIN/BASF commands .
Q. How is the compound’s purity assessed, and what analytical thresholds are critical for biological testing?
Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable thresholds for biological assays include ≥95% purity (HPLC area%) and ≤0.5% residual solvents (GC-MS). Stability under assay conditions (e.g., PBS buffer, 37°C) should be confirmed over 24–72 hours .
Advanced Research Questions
Q. How can discrepancies in reported IC₅₀ values across kinase inhibition studies be systematically addressed?
Contradictions often arise from assay variability (e.g., ATP concentrations, enzyme isoforms). Standardization strategies:
- Use recombinant kinases (e.g., expressed in HEK293 cells) with uniform assay buffers (e.g., 10 mM MgCl₂, 1 mM DTT).
- Validate results with orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays).
- Perform meta-analysis using hierarchical Bayesian models to account for inter-study variability .
Q. What computational approaches predict the compound’s binding mode to cytochrome P450 enzymes, and how can metabolic stability be improved?
- Docking/MD Simulations : Use AutoDock Vina or Schrödinger Suite for initial binding poses. Molecular dynamics (MD) simulations (50–100 ns in GROMACS) assess stability of ligand-enzyme interactions (e.g., π-stacking with heme group).
- Metabolic Hotspots : Identify labile sites (e.g., sulfanyl group) via CYP3A4/2D6 docking. Introduce electron-withdrawing substituents (e.g., -CF₃) or steric hindrance (e.g., methyl groups) to reduce oxidation .
Q. What experimental designs evaluate environmental persistence and ecotoxicological risks?
- Persistence : OECD 301B (Ready Biodegradability Test) under aerobic conditions; measure half-life via LC-MS/MS.
- Bioaccumulation : Determine logP (shake-flask method) and bioconcentration factor (BCF) in fish models (e.g., zebrafish).
- Toxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202). Correlate results with QSAR models (e.g., EPI Suite) for risk prioritization .
Methodological Notes
- Crystallographic Challenges : For disordered chromenopyrimidine rings, apply SHELXL’s PART/SUMP restraints and refine anisotropic displacement parameters .
- Synthetic Byproducts : Characterize dimeric side-products (e.g., disulfides) via LC-MS/MS and optimize reaction time/temperature to suppress their formation .
- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Structural Database, Zenodo) to enable independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
